2-Vinylmorpholine

Descripción general

Descripción

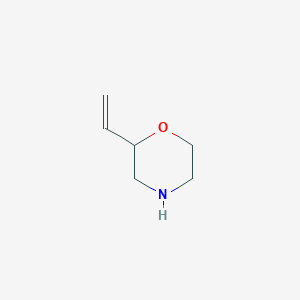

2-Vinylmorpholine is an organic compound with the molecular formula C₆H₁₁NO It is a heterocyclic compound containing both a vinyl group and a morpholine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Vinylmorpholine can be synthesized through the vinylation of morpholine. One common method involves the reaction of morpholine with acetylene in the presence of a catalyst. The reaction is typically carried out under atmospheric pressure using a high-basicity system such as potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) as the solvent. The reaction conditions, including temperature and catalyst concentration, are optimized to achieve high yields of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of heterogeneous catalytic systems. For example, nanostructured KOH/activated coal catalysts have been shown to be effective in promoting the vinylation of morpholine. The use of such catalysts not only enhances the reaction efficiency but also allows for better control over the reaction parameters, leading to higher purity and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Vinylmorpholine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form saturated morpholine derivatives.

Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted morpholine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of morpholine N-oxide.

Reduction: Formation of ethylmorpholine.

Substitution: Formation of various substituted morpholine derivatives depending on the substituent introduced

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Vinylmorpholine is primarily noted for its role in drug discovery and development. Its structural properties allow it to interact with various biological targets, making it a valuable scaffold in the design of therapeutic agents.

1.1. Anticancer Activity

Research has shown that morpholine derivatives exhibit significant anticancer properties. For instance, studies have indicated that compounds derived from this compound can inhibit the growth of various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The structure-activity relationship (SAR) studies suggest that modifications to the morpholine ring can enhance biological activity against these cell lines .

1.2. Central Nervous System (CNS) Applications

Morpholine derivatives are increasingly being explored for their potential as CNS drugs. The flexible nature of the morpholine ring allows for optimal binding interactions with neurotransmitter receptors, which is crucial for developing anxiolytics and antidepressants. Notably, several marketed drugs contain morpholine moieties, underscoring their therapeutic relevance .

Polymer Science

This compound is also utilized in polymer chemistry as a monomer for synthesizing various polymers and copolymers. Its vinyl group facilitates polymerization reactions, leading to materials with desirable properties.

2.1. Synthesis of Functional Polymers

The incorporation of this compound into polymer matrices has been shown to enhance mechanical strength and thermal stability. These polymers can be tailored for specific applications in coatings, adhesives, and biomedical devices .

Agrochemicals

In agricultural chemistry, this compound derivatives are being investigated for their potential as pesticides and herbicides. Their ability to interact with biological systems makes them suitable candidates for developing environmentally friendly agrochemicals.

3.1. Insecticidal Properties

Recent studies have highlighted the insecticidal activity of morpholine-based compounds against common agricultural pests. These compounds disrupt normal physiological functions in insects, offering a novel approach to pest management .

Data Summary Table

The following table summarizes the significant applications of this compound across various fields:

5.1. Anticancer Research

A study focused on synthesizing a series of morpholine derivatives revealed that certain modifications significantly increased their potency against liver cancer cell lines compared to standard treatments like doxorubicin . This underscores the potential of this compound as a scaffold for developing new anticancer therapies.

5.2. CNS Drug Development

Research into morpholine-containing compounds has yielded promising results in developing selective CB2 receptor agonists for pain relief without addictive side effects. The flexibility of the morpholine structure enhances binding affinity and selectivity towards these receptors, indicating its potential in CNS drug discovery .

Mecanismo De Acción

The mechanism of action of 2-vinylmorpholine involves its interaction with various molecular targets. The vinyl group allows it to participate in polymerization reactions, forming long-chain polymers. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparación Con Compuestos Similares

2-Phenylmorpholine: Contains a phenyl group instead of a vinyl group.

2-Vinylpiperazine: Similar structure but with a piperazine ring instead of a morpholine ring.

N-Vinylmorpholine: Another vinylated morpholine derivative.

Uniqueness: 2-Vinylmorpholine is unique due to its combination of a vinyl group and a morpholine ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo polymerization and participate in various chemical reactions makes it a versatile compound in both research and industrial settings .

Actividad Biológica

2-Vinylmorpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a vinyl group at the 2-position of the morpholine ring, which enhances its reactivity and potential therapeutic applications. The following sections provide a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, typically involving the reaction of morpholine with vinyl halides or through the dehydrohalogenation of 2-halo-morpholines. The synthesis route significantly influences the yield and purity of the final product.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antitumor Activity

Recent studies have shown that derivatives of this compound possess significant antitumor properties. For instance, N-phenylmorpholine derivatives linked with thiazole moieties have been synthesized and tested against various tumor cell lines, including TK-10, MCF-7, and UACC-62. Some derivatives demonstrated potent growth inhibition across these cell lines, indicating their potential as anticancer agents .

| Compound | Cell Line | Inhibition (%) |

|---|---|---|

| N-ethyl thiosemicarbazone | TK-10 | 85 |

| N-phenylmorpholine-thiazole | MCF-7 | 78 |

| N-phenylmorpholine-thiazole | UACC-62 | 80 |

2. Neuropharmacological Effects

This compound has been implicated in neuropharmacological studies where it exhibited dopaminergic activity. This suggests that it may have applications in treating neurological disorders by modulating neurotransmitter systems . The compound's ability to interact with dopaminergic receptors positions it as a candidate for further exploration in neuropsychiatric therapies.

3. Antioxidant Properties

The antioxidant capabilities of this compound derivatives have been reported, with some compounds showing efficacy in reducing oxidative stress markers in vitro. This activity is particularly relevant in the context of diseases associated with oxidative damage, such as cardiovascular diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antitumor Mechanism: The antitumor effects are believed to be mediated through apoptosis induction and cell cycle arrest in cancer cells. Compounds derived from this compound may inhibit specific signaling pathways crucial for tumor growth .

- Neuropharmacological Mechanism: Interaction with dopaminergic pathways suggests that this compound may enhance dopamine release or inhibit reuptake, contributing to its neuropharmacological effects .

- Antioxidant Mechanism: The antioxidant activity may stem from the ability of these compounds to scavenge free radicals or chelate metal ions, thereby preventing oxidative stress .

Case Studies

Several case studies have explored the applications of this compound and its derivatives:

-

Antitumor Efficacy Study:

A study involving the synthesis of thiazolyl-N-phenylmorpholine derivatives demonstrated their effectiveness against various cancer cell lines. The results indicated that certain derivatives could inhibit tumor growth significantly, prompting further investigation into their structure-activity relationships . -

Neuropharmacological Assessment:

In vitro assays assessing the interaction of this compound with dopaminergic receptors revealed promising results that warrant further exploration into its potential therapeutic applications for neurodegenerative diseases .

Propiedades

IUPAC Name |

2-ethenylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-6-5-7-3-4-8-6/h2,6-7H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEQLVFBKDAMHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591842 | |

| Record name | 2-Ethenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98548-70-0 | |

| Record name | 2-Ethenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.